

Application Note: High-Resolution Purification of LNA-Modified Oligonucleotides by HPLC

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Compound of Interest

Compound Name: DMT-LNA-G phosphoramidite

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Introduction

Locked Nucleic Acid (LNA)-modified oligonucleotides are a class of synthetic nucleic acid analogs that exhibit enhanced thermal stability, nuclease resistance, and binding affinity to their complementary DNA and RNA targets. These properties make them highly valuable for a range of therapeutic and diagnostic applications, including antisense therapy, siRNA, and molecular probes. The chemical modifications in LNA oligonucleotides, however, present unique challenges for their purification. High-performance liquid chromatography (HPLC) has emerged as the gold standard for achieving the high purity levels required for these applications. This application note provides a detailed overview and protocols for the purification of LNA-modified oligonucleotides using various HPLC techniques.

The synthesis of oligonucleotides is a stepwise process that can lead to the generation of failure sequences, such as shorter "n-1" and "n-2" fragments, as well as other process-related impurities.[1] For LNA-modified oligonucleotides, the complexity of the synthesis can result in a heterogeneous mixture requiring robust purification methods to isolate the full-length product. [2] The choice of HPLC method depends on the specific properties of the oligonucleotide, including its length, sequence, and the nature of any modifications.[3]

HPLC Purification Strategies for LNA-Modified Oligonucleotides

Several HPLC modes are employed for the purification of LNA-modified oligonucleotides, each with its own advantages and principle of separation. The most common techniques include Ion-Pair Reversed-Phase (IP-RP) HPLC, Anion-Exchange (AEX) HPLC, and to a lesser extent, Hydrophilic Interaction Liquid Chromatography (HILIC) and Size-Exclusion Chromatography (SEC).

Ion-Pair Reversed-Phase (IP-RP) HPLC

IP-RP HPLC is a widely used and powerful technique for the purification of oligonucleotides.^[4]^[5] It separates molecules based on their hydrophobicity. To retain the highly polar, negatively charged oligonucleotides on a nonpolar stationary phase, an ion-pairing agent is added to the mobile phase.^[4] This agent, typically a tertiary amine like triethylammonium (TEA), interacts with the phosphate backbone of the oligonucleotide, neutralizing its charge and increasing its hydrophobicity, thus allowing for retention and separation on a reversed-phase column.^[4]

Key Considerations for IP-RP HPLC:

- **Ion-Pairing Reagent:** Triethylammonium acetate (TEAA) is a common choice, while hexafluoroisopropanol (HFIP) in combination with an amine like triethylamine (TEA) can offer improved resolution and MS compatibility.^[6]^[7]
- **Column:** C8 and C18 silica-based columns are frequently used.^[8] The choice of stationary phase can influence selectivity.^[9]
- **Temperature:** Elevated temperatures (e.g., 60°C) are often necessary to denature secondary structures of the oligonucleotides, leading to sharper peaks and improved resolution.^[10]^[11]
- **Mobile Phase:** A gradient of an organic solvent, such as acetonitrile, is used to elute the oligonucleotides.^[8]

Anion-Exchange (AEX) HPLC

AEX HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.^[5] The stationary phase consists of a positively charged matrix that binds the negatively charged oligonucleotides. Elution is achieved by increasing the salt concentration of the mobile phase, which disrupts the electrostatic interactions. AEX HPLC is particularly effective for separating full-length sequences from shorter failure sequences (n-1,

n-2).[12][13] It is also considered a suitable method for separating phosphothiolate and LNA modified oligonucleotides.[12]

Key Considerations for AEX HPLC:

- Column: Columns with strong or weak anion-exchange functional groups are used.[14]
- Mobile Phase: A salt gradient (e.g., sodium chloride or sodium perchlorate) is used for elution.[14][15]
- pH: High pH conditions can be used to disrupt hydrogen bonding and secondary structures, which is beneficial for sequences with high GC content.[1][5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an alternative chromatographic technique that has gained interest for oligonucleotide analysis.[16][17] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous buffer. HILIC separates molecules based on their hydrophilicity and is particularly useful for polar compounds. It offers the advantage of being compatible with mass spectrometry (MS) without the need for ion-pairing reagents.[16][18]

Key Considerations for HILIC:

- Column: Polar stationary phases are employed.
- Mobile Phase: Typically a high concentration of acetonitrile with a small percentage of aqueous buffer.
- Temperature and Ionic Strength: These parameters can be optimized to improve selectivity. [16]

Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume.[19] While not the primary method for high-resolution purification of oligonucleotides to remove closely related impurities like n-1 sequences, it is useful for desalting, buffer exchange, and analyzing aggregates or

higher-order structures.[20][21] SEC is performed under native conditions, which helps to preserve the structure of the oligonucleotide.[19]

Data Presentation: Comparison of HPLC Purification Methods

The following table summarizes the typical performance characteristics of the different HPLC methods for the purification of LNA-modified oligonucleotides.

HPLC Method	Principle of Separation	Typical Purity Achieved	Key Advantages	Common Applications
IP-RP HPLC	Hydrophobicity	>85% [22]	High resolution, applicable to a wide range of modifications.	Purification of modified oligonucleotides, including those with hydrophobic functional groups. [22]
AEX HPLC	Charge (Phosphate Backbone)	80-90% [23]	Excellent for separating failure sequences (n-1, n-2), can be used for LNA-modified oligos. [12]	Purification of oligonucleotides where charge-based separation is critical.
HILIC	Hydrophilicity	Method dependent	MS-compatible without ion-pairing reagents, orthogonal to IP-RP. [18]	Analysis and purification of polar oligonucleotides and their impurities.
SEC	Size (Hydrodynamic Volume)	Primarily for desalting/buffer exchange	Gentle, non-denaturing conditions.	Desalting, buffer exchange, analysis of aggregates. [21]

Experimental Protocols

Protocol 1: Purification of LNA-Modified Oligonucleotides by IP-RP HPLC

This protocol provides a general procedure for the purification of a detritylated (DMT-off) LNA-modified oligonucleotide.

1. Materials and Reagents:

- Crude LNA-modified oligonucleotide, detritylated and lyophilized.
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Triethylamine (TEA)
- Hexafluoroisopropanol (HFIP)
- Reversed-phase HPLC column (e.g., C8 or C18, 5 μ m particle size)
- HPLC system with UV detector

2. Mobile Phase Preparation:

- Mobile Phase A: Prepare a solution of 100 mM HFIP and 8.6 mM TEA in water.
- Mobile Phase B: Prepare a solution of 100 mM HFIP and 8.6 mM TEA in 50:50 (v/v) acetonitrile/water.

3. HPLC Method:

- Column Temperature: 60°C^[10]
- Flow Rate: 1.0 mL/min
- Detection: UV at 260 nm
- Injection Volume: 20-100 μ L (depending on concentration and column size)
- Gradient:
 - 0-5 min: 15% B
 - 5-25 min: 15-45% B (linear gradient)

- 25-30 min: 45-100% B
- 30-35 min: 100% B
- 35-40 min: 100-15% B
- 40-45 min: 15% B (equilibration)

4. Procedure:

- Dissolve the crude LNA oligonucleotide in Mobile Phase A to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter.
- Equilibrate the HPLC column with the initial gradient conditions for at least 30 minutes.
- Inject the sample onto the column.
- Monitor the separation at 260 nm and collect fractions corresponding to the main peak (full-length product).
- Analyze the collected fractions for purity using analytical HPLC.
- Pool the pure fractions and lyophilize to obtain the purified LNA oligonucleotide.

Protocol 2: Purification of LNA-Modified Oligonucleotides by AEX HPLC

This protocol describes a general method for purifying LNA-modified oligonucleotides based on their charge.

1. Materials and Reagents:

- Crude LNA-modified oligonucleotide, lyophilized.
- HPLC-grade water

- Sodium chloride (NaCl)
- Tris-HCl buffer
- Anion-exchange HPLC column
- HPLC system with UV detector

2. Mobile Phase Preparation:

- Mobile Phase A: 20 mM Tris-HCl, pH 8.0 in water.[\[14\]](#)
- Mobile Phase B: 20 mM Tris-HCl, pH 8.0, 1 M NaCl in water.[\[14\]](#)

3. HPLC Method:

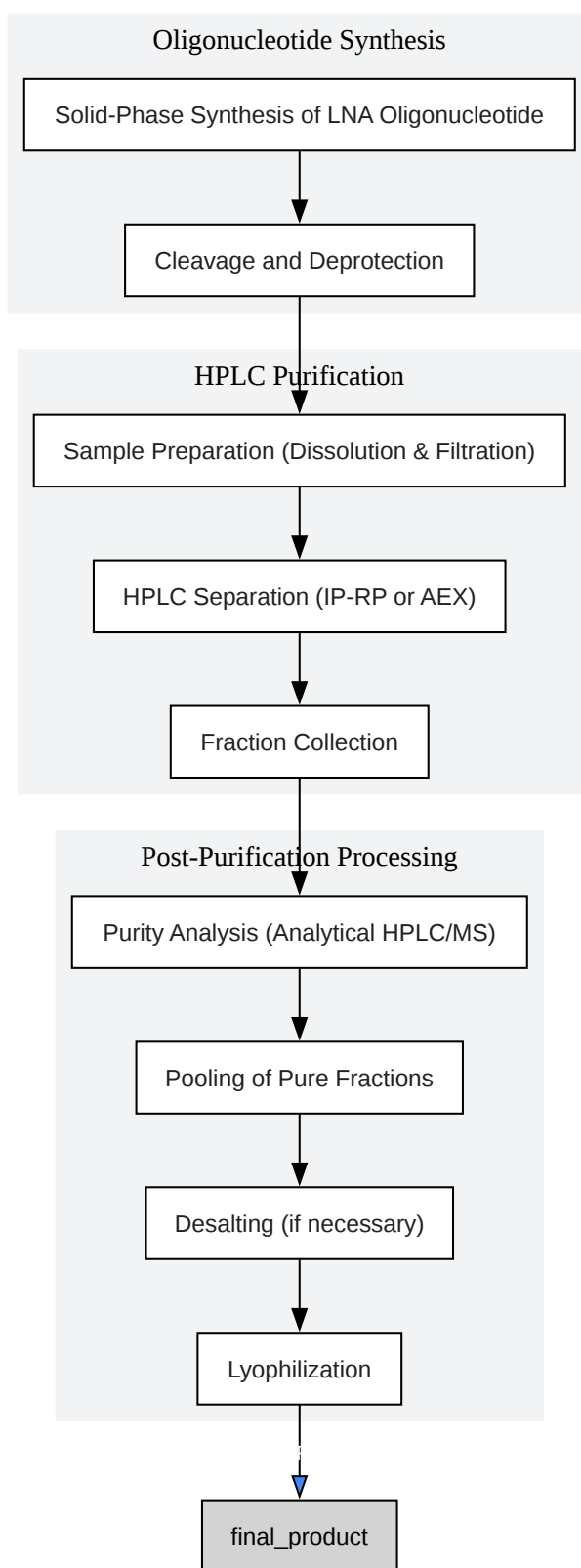
- Column Temperature: 25°C (can be optimized)
- Flow Rate: 1.0 mL/min
- Detection: UV at 260 nm
- Injection Volume: 20-100 µL
- Gradient:
 - 0-5 min: 10% B
 - 5-30 min: 10-100% B (linear gradient)[\[14\]](#)
 - 30-35 min: 100% B
 - 35-40 min: 100-10% B
 - 40-45 min: 10% B (equilibration)

4. Procedure:

- Dissolve the crude LNA oligonucleotide in Mobile Phase A to a suitable concentration.

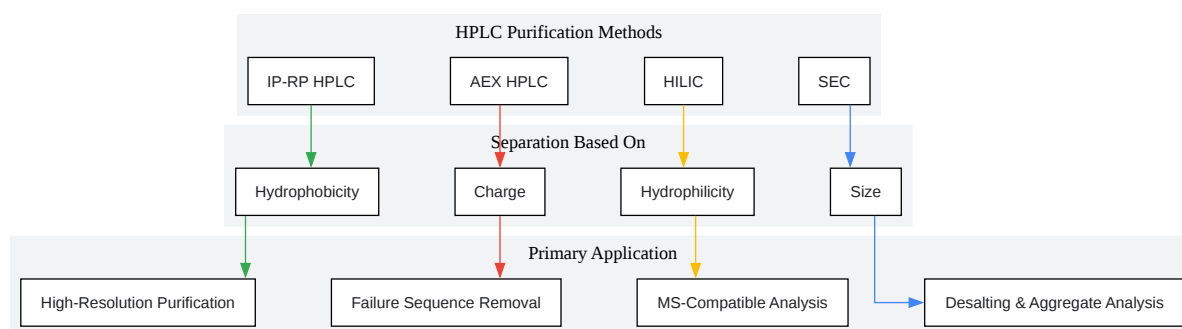
- Filter the sample.
- Equilibrate the anion-exchange column with the starting conditions.
- Inject the sample.
- Collect fractions corresponding to the major peak.
- Desalt the collected fractions using size-exclusion chromatography or a similar method.
- Analyze the desalted fractions for purity and lyophilize.

Visualizations



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Caption: Workflow for LNA-Oligonucleotide Purification.



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Caption: HPLC Method Selection Logic.

Conclusion

The purification of LNA-modified oligonucleotides is a critical step in their development for therapeutic and diagnostic use. HPLC offers a versatile and high-resolution platform for achieving the required purity. The choice of the HPLC method, whether IP-RP, AEX, HILIC, or SEC, should be guided by the specific characteristics of the LNA oligonucleotide and the desired purity level. By carefully optimizing the chromatographic conditions, researchers can effectively remove synthesis-related impurities and obtain a high-quality final product.

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